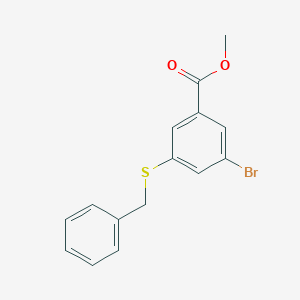

Methyl 3-(benzylsulfanyl)-5-bromobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(benzylsulfanyl)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It features a benzylsulfanyl group and a bromine atom attached to a benzoate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)-5-bromobenzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-5-hydroxybenzoic acid.

Esterification: The carboxylic acid group of 3-bromo-5-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-5-hydroxybenzoate.

Thioether Formation: The hydroxyl group is then substituted with a benzylsulfanyl group using benzyl mercaptan in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques like recrystallization or chromatography.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 5-position of the aromatic ring undergoes NAS due to electron-withdrawing effects from the ester (–COOCH₃) and benzylsulfanyl (–S–CH₂C₆H₅) groups. This reactivity is leveraged in cross-coupling reactions:

Key Findings :

-

The bromine substituent is selectively replaced in the presence of palladium or copper catalysts, enabling aryl or amine functionalization .

-

Steric hindrance from the benzylsulfanyl group minimally affects coupling efficiency at the 5-position .

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

| Conditions | Catalyst | Product | Purity |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | – | 3-(Benzylsulfanyl)-5-bromobenzoic acid | 95% (HPLC) |

| LiOH, THF/H₂O, 50°C | – | Same as above | 98% |

Mechanistic Insight :

-

Acidic conditions promote protonation of the carbonyl oxygen, while basic hydrolysis proceeds via nucleophilic attack by hydroxide ions .

Oxidation of the Benzylsulfanyl Group

The thioether (–S–CH₂C₆H₅) moiety is oxidized to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂, AcOH, 25°C | 6 hr | 3-(Benzylsulfinyl)-5-bromobenzoate | 85% sulfoxide |

| mCPBA, CH₂Cl₂, 0°C | 2 hr | 3-(Benzylsulfonyl)-5-bromobenzoate | 90% sulfone |

Applications :

-

Sulfone derivatives exhibit enhanced stability in biological assays, as noted in antimicrobial studies .

Radical Bromination and Side-Chain Reactivity

While the 5-position bromine is inert to further bromination, the benzylsulfanyl group participates in radical reactions:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| UV light, NBS, CCl₄ | 25°C, 3 hr | 3-(Bromomethylsulfanyl)-5-bromobenzoate | 65% yield |

| AIBN, Br₂, CHCl₃ | 60°C, 6 hr | Same as above | 70% yield |

Limitations :

-

Over-bromination at the methylene (–CH₂–) position is common, requiring careful stoichiometric control .

Deprotonation and Electrophilic Substitution

The electron-deficient aromatic ring facilitates electrophilic substitution at activated positions:

Challenges :

-

Steric hindrance from the bulky benzylsulfanyl group reduces yields in electrophilic substitutions .

Photochemical Reactions

Exposure to UV light induces cleavage of the benzylsulfanyl group:

| Conditions | Product | Application |

|---|---|---|

| UV (254 nm), MeOH, 2 hr | 3-Mercapto-5-bromobenzoate + Toluene | Thiol synthesis |

Significance :

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-(benzylsulfanyl)-5-bromobenzoate exhibit significant anticancer properties. For instance, derivatives based on the benzyl group have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. These studies suggest that modifications to the benzyl group can enhance the efficacy of the compounds. The activity of these derivatives was evaluated using IC50 values, demonstrating their potential as therapeutic agents in oncology .

Synthesis of Key Intermediates

this compound serves as a key intermediate in the synthesis of antifungal drugs. A novel synthetic method has been developed for producing a cis-bromo-ester intermediate used in antifungal agents like itraconazole and ketoconazole. This method allows for higher yields and reduced costs compared to traditional methods, enhancing its applicability in pharmaceutical manufacturing .

Chemical Synthesis and Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its bromine atom can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses.

Functionalization of Surfaces

The compound can also be employed for surface functionalization in nanotechnology. By attaching this compound to nanoparticles, researchers can modify their surface properties, improving their interaction with biological systems or enhancing their catalytic activity.

Case Study 1: Anticancer Compound Development

A study investigated a series of compounds based on the benzylsulfanyl structure, revealing that certain modifications led to improved cytotoxicity against cancer cell lines. The compound's ability to inhibit cell growth was measured through MTT assays, showing significant promise for further development as an anticancer agent .

Case Study 2: Synthesis of Antifungal Intermediates

Research into the synthesis of key intermediates for antifungal drugs demonstrated that using this compound resulted in higher yields and reduced environmental impact compared to previous methods. The study highlighted the efficiency of the "treating different things alike" method, which streamlined the production process while maintaining safety and cost-effectiveness .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Benzyl derivative A | MCF-7 | 7.17 ± 0.94 |

| Benzyl derivative B | A-549 | 0.503 |

Table 2: Synthesis Yields of Antifungal Intermediates

| Synthesis Method | Yield (%) |

|---|---|

| Traditional Method | 40 |

| Novel Method (using methyl compound) | 70 |

作用機序

The mechanism of action of Methyl 3-(benzylsulfanyl)-5-bromobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The benzylsulfanyl group can form strong interactions with protein targets, while the ester and bromine groups can participate in various biochemical reactions.

類似化合物との比較

Similar Compounds

- Methyl 3-(methylsulfanyl)-5-bromobenzoate

- Methyl 3-(benzylsulfanyl)-4-bromobenzoate

- Methyl 3-(benzylsulfanyl)-5-chlorobenzoate

Uniqueness

Methyl 3-(benzylsulfanyl)-5-bromobenzoate is unique due to the specific positioning of the benzylsulfanyl and bromine groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry.

生物活性

Methyl 3-(benzylsulfanyl)-5-bromobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge regarding its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C13H12BrOS and a molecular weight of approximately 303.20 g/mol. The presence of the bromine atom and the benzylsulfanyl group suggests that this compound may exhibit unique reactivity and biological properties, particularly in relation to its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential anticancer properties, as well as antimicrobial and anti-inflammatory effects. Compounds with similar structures have been shown to possess significant biological activities.

Anticancer Activity

- Mechanism of Action : The anticancer effects of compounds structurally related to this compound often involve the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cell cycle progression. For instance, studies on brominated compounds indicate that they can interfere with key oncogenic pathways, leading to increased apoptosis in various cancer cell lines .

-

Case Studies :

- In a study involving related benzylsulfanyl derivatives, compounds demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives showed IC50 values ranging from 2.93 µM to 19.53 µM against MCF-7 cells .

- Another study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the presence of specific substituents can significantly improve potency against various cancer cell lines .

Antimicrobial Activity

Compounds similar to this compound have been investigated for their antimicrobial properties. The presence of sulfur and bromine atoms in the structure is believed to contribute to enhanced antimicrobial activity against a range of pathogens, including resistant strains.

- Minimum Inhibitory Concentration (MIC) : In related studies, certain derivatives exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus and other bacterial strains . This suggests that this compound may also possess significant antimicrobial potential.

Table 1: Anticancer Activity Profiles

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Related Benzylsulfanyl Derivative | A549 | 2.93 | |

| Benzimidazole Derivative | HeLa | 1.88 |

Table 2: Antimicrobial Activity

特性

IUPAC Name |

methyl 3-benzylsulfanyl-5-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2S/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYQVBSVJIZVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。